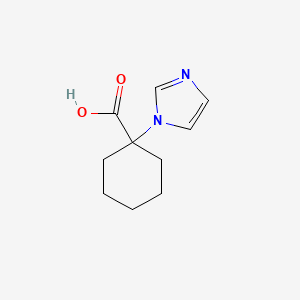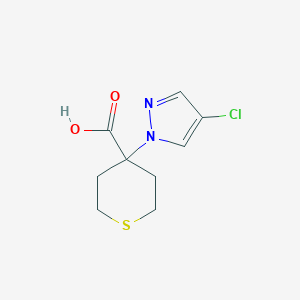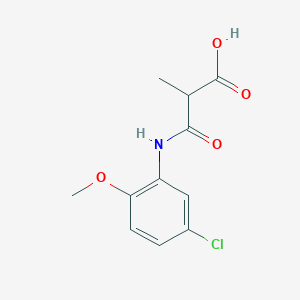![molecular formula C11H10F3NO3 B7628327 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid, also known as TFMPP, is a chemical compound that belongs to the class of phenylpiperazines. TFMPP has been used extensively in scientific research for its potential as a serotonin receptor agonist.
作用机制
2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors. Activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in changes in neuronal activity and neurotransmitter release. 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has been found to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its psychoactive effects.
Biochemical and physiological effects:
2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has been found to produce a range of biochemical and physiological effects, including changes in mood, anxiety, and perception. 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has been reported to produce feelings of euphoria, relaxation, and increased sociability. However, 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has also been associated with negative effects such as anxiety, paranoia, and hallucinations. The exact mechanisms underlying these effects are not well understood and require further research.
实验室实验的优点和局限性
2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has several advantages as a research tool, including its potency and selectivity for serotonin receptors. However, 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid also has several limitations, including its potential for toxicity and its psychoactive effects. Careful dosing and monitoring are required to minimize these effects and ensure accurate and reliable research results.
未来方向
There are several future directions for research on 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid, including studies on its potential as a treatment for psychiatric disorders, its effects on neurotransmitter release and neuronal activity, and its interactions with other drugs and chemicals. Further research is also needed to understand the mechanisms underlying 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid's psychoactive effects and to develop safer and more effective research tools for studying serotonin receptors.
合成方法
The synthesis of 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid involves the reaction of 3-(trifluoromethyl)aniline with 2-methyl-3-oxopentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction yields 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid as a white crystalline solid with a melting point of 220-222°C.
科学研究应用
2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has been used in scientific research to study its potential as a serotonin receptor agonist. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has been found to activate the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has also been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
2-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-6(10(17)18)9(16)15-8-4-2-3-7(5-8)11(12,13)14/h2-6H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJQBRKXFLNUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7628251.png)
![[5-Amino-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7628259.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)





![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)


![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)